4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Overview
Description
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It can be inferred from related compounds that the trifluoromethyl group and the pyridine moiety may play a crucial role in its interaction with biological targets . The unique characteristics of these groups can influence the compound’s interaction with its targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives can affect various biochemical pathways, leading to their use in the protection of crops from pests and in pharmaceutical applications .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Related compounds with trifluoromethyl groups have been shown to have various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Alcohols or aldehydes from reduction reactions.
- Coupled products with extended carbon chains.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Comparison: 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its stability and lipophilicity compared to similar compounds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZOIVPQSFJUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620352 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-55-1 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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